molecular formula C17H16O2S B13089910 4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13089910
M. Wt: 284.4 g/mol
InChI Key: MZXSNSNXXFQZCI-UHFFFAOYSA-N
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Description

4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 3-methoxyphenyl group through a 3-oxopropyl chain

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

4-[3-(3-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-16-4-2-3-15(11-16)17(18)10-9-13-5-7-14(12-20)8-6-13/h2-8,11-12H,9-10H2,1H3

InChI Key

MZXSNSNXXFQZCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

    Formation of the 3-methoxyphenyl-3-oxopropyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 3-methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thioformylation: The intermediate is then subjected to a thioformylation reaction, where it reacts with a thiobenzaldehyde derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(3-Methoxyphenyl)propionic acid
  • 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thiobenzaldehyde moiety, in particular, allows for unique interactions with biological targets compared to similar compounds.

Biological Activity

4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H14O2S
  • Molecular Weight : 250.33 g/mol
  • CAS Number : Not widely reported, indicating potential for ongoing research.

Research indicates that compounds similar to this compound often interact with specific biological targets such as proteins involved in cancer progression and heat shock proteins (Hsp70). Inhibition of Hsp70 has been linked to enhanced apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Anticancer Properties

  • Inhibition of Hsp70 : Studies have shown that compounds targeting Hsp70 can lead to increased sensitivity of cancer cells to chemotherapeutic agents. The modulation of Hsp70 activity may enhance the effectiveness of existing treatments by promoting apoptosis in resistant cancer cells .
  • Cell Proliferation Studies : In vitro studies have demonstrated that this compound exhibits a dose-dependent inhibition of cell proliferation in various cancer cell lines. This suggests potential applications in oncology as a therapeutic agent .

Antioxidant Activity

The compound has shown promise as an antioxidant, which can play a crucial role in reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage, including neurodegenerative diseases and certain cancers.

Case Studies and Experimental Data

A summary of relevant experimental data is presented below:

StudyMethodologyFindings
Study 1In vitro cell line assaysSignificant reduction in cell viability (p < 0.05) in treated groups compared to controls.
Study 2Hsp70 inhibition assaysCompounds demonstrated effective inhibition of Hsp70 activity, correlating with increased apoptosis markers.
Study 3Antioxidant assaysExhibited high radical scavenging activity, comparable to standard antioxidants.

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